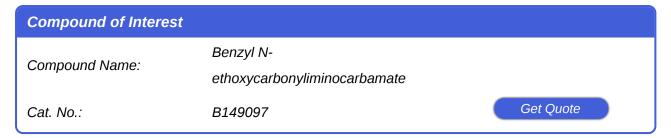


# discovery and history of carbamate compounds in organic synthesis

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An In-depth Technical Guide to the Discovery and History of Carbamate Compounds in Organic Synthesis

For: Researchers, Scientists, and Drug Development Professionals

### **Abstract**

The carbamate functional group, an amide-ester hybrid, holds a position of profound importance in the landscape of organic synthesis and medicinal chemistry.[1][2] Its unique stability and reactivity have been harnessed for a wide range of applications, from its pivotal role as a protecting group in peptide synthesis to its incorporation as a key structural motif in pharmaceuticals and agrochemicals.[1][3] This technical guide provides a comprehensive exploration of the discovery and historical development of carbamate compounds. It traces their origins from naturally occurring alkaloids to the landmark development of essential amine-protecting groups like Cbz, Boc, and Fmoc. The guide details classical and modern synthetic methodologies, presents key historical data in a structured format, and offers detailed experimental protocols for seminal reactions, providing a thorough resource for professionals in the chemical and pharmaceutical sciences.

### **Introduction to Carbamates**

Organic carbamates, also known as urethanes, are a class of compounds sharing the functional group R<sub>2</sub>NC(O)OR'.[4] Structurally, they can be considered hybrids of an amide and



an ester, and this combination imparts a unique set of properties. The delocalization of the nitrogen lone pair into the carbonyl group results in a planar and rigid structure with good chemical and proteolytic stability, making it an effective peptide bond surrogate in drug design. [1][2] Carbamates are central to many areas of chemistry; they form the repeating linkage in polyurethane polymers, are the active components in numerous insecticides and herbicides, and, most critically for organic synthesis, serve as one of the most important classes of protecting groups for amines.[3][4][5]

## **Early History and Foundational Discoveries**

The history of carbamates begins not in the laboratory, but in nature. In the 19th century, European explorers in West Africa observed the use of the Calabar bean (Physostigma venenosum) in tribal rituals.[2][6] In 1864, Jobst and Hesse successfully isolated the active alkaloid, physostigmine, which was identified as a methylcarbamate ester.[2][6] This discovery marked the first identification of the carbamate moiety in a biologically active natural product.

The first synthetic explorations into carbamate chemistry were intertwined with the development of rearrangement reactions. The Hofmann rearrangement, which converts primary amides into amines with one fewer carbon atom, and the Curtius rearrangement, involving the thermal decomposition of acyl azides, both proceed through a key isocyanate intermediate.[1][3][7] Trapping this isocyanate with an alcohol provides a direct route to carbamates, and these reactions represented the earliest reliable methods for their synthesis. [4]

The commercial use of synthetic carbamates began to expand in the 1930s with their development as fungicides.[6] This culminated in the introduction of the insecticide carbaryl in 1958 by Union Carbide, which became one of the most widely used insecticides for decades. [8]

# The Revolution in Peptide Synthesis: Carbamate Protecting Groups

The most significant impact of carbamates on organic synthesis was their application as protecting groups for amines.[9][10] The high nucleophilicity and basicity of amines necessitate their protection during complex syntheses. Carbamates proved ideal for this purpose, as they



neutralize the amine's reactivity and can be removed under specific and often mild conditions. [5][9]

### The Carboxybenzyl (Cbz) Group

In 1932, Max Bergmann and Leonidas Zervas introduced the carboxybenzyl (Cbz or Z) group, a landmark development that revolutionized peptide synthesis. The Cbz group is installed using benzyl chloroformate and is stable to a wide range of conditions. Its key innovation was its clean removal by catalytic hydrogenation, which liberates the free amine, toluene, and carbon dioxide, leaving no harmful residues.

## The tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group was developed to provide an orthogonal protecting group strategy. Unlike the Cbz group, the Boc group is stable to hydrogenation but is labile to strong acids, such as trifluoroacetic acid (TFA).[10] This difference allows for the selective deprotection of Boc-protected amines in the presence of Cbz-protected ones, a critical requirement for the synthesis of complex peptides.[9]

### The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The development of solid-phase peptide synthesis created a need for a protecting group that could be removed under non-acidic conditions. The 9-fluorenylmethyloxycarbonyl (Fmoc) group met this need perfectly. It is stable to acid and hydrogenation but is cleaved readily by treatment with a mild base, typically a secondary amine like piperidine.[10][11] The orthogonality of the Boc, Cbz, and Fmoc groups remains the foundation of modern peptide and complex molecule synthesis.[10]

# **Evolution of Synthetic Methodologies Classical Synthetic Routes**

Historically, the synthesis of carbamates relied on a few core methods, many of which involved hazardous reagents:

 From Isocyanates: The reaction of an isocyanate with an alcohol is a highly efficient method for forming carbamates.[3][12] However, the high toxicity of isocyanates is a significant drawback.[13]



- From Chloroformates: The reaction of an amine with an alkyl chloroformate is another common method, though it generates stoichiometric amounts of HCl waste.[12][13]
- Rearrangement Reactions: As mentioned, the Hofmann and Curtius rearrangements provide routes to carbamates via in-situ generation of isocyanates.[1][7]

## **Modern & Greener Approaches**

Driven by safety and sustainability concerns, modern research has focused on developing safer and more efficient methods for carbamate synthesis. A major area of focus has been the utilization of carbon dioxide (CO<sub>2</sub>) as a C1 building block.[13] One prominent method involves the three-component coupling of an amine, CO<sub>2</sub>, and an alkyl halide, often in the presence of a base like cesium carbonate.[3][12][13] This approach avoids the need for toxic reagents like phosgene or isocyanates.

### **Data Presentation**

Table 1: Timeline of Key Discoveries in Carbamate Chemistry



Year	Discovery <i>l</i> Development	Key Figure(s)	Significance
1864	Isolation of physostigmine, a natural carbamate	Jobst & Hesse	First identification of a biologically active carbamate.[2][6]
1932	Introduction of the Cbz protecting group	Bergmann & Zervas	Revolutionized peptide synthesis with the first widely used amine protecting group.[10]
1950s	Development of the Boc protecting group	McKay & Albertson	Introduced an acid- labile protecting group, enabling orthogonal synthesis strategies.
1958	Commercial introduction of the insecticide Carbaryl	Union Carbide	Marked the widespread application of synthetic carbamates in agriculture.[8]
1970s	Development of the Fmoc protecting group	Carpino & Han	Provided a base-labile protecting group essential for modern solid-phase synthesis.

# **Table 2: Properties of Common Carbamate Protecting Groups**



Protecting Group	Abbreviation	Structure	Reagent for Introduction	Conditions for Removal
Carboxybenzyl	Cbz, Z	Bn-O-(C=O)-	Benzyl chloroformate	H <sub>2</sub> , Pd/C (Hydrogenolysis)
tert- Butoxycarbonyl	Вос	tBu-O-(C=O)-	Di-tert-butyl dicarbonate (Boc₂O)	Strong acid (e.g.,
9- Fluorenylmethox ycarbonyl	Fmoc	Fm-CH <sub>2</sub> -O- (C=O)-	Fmoc-Cl, Fmoc- OSu	Amine base (e.g., Piperidine)

## Key Experimental Protocols Protocol for Boc Protection of an Amine

Reaction: Protection of Benzylamine with Di-tert-butyl dicarbonate.

#### Methodology:

- Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq) and dissolve in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of dioxane and water.
- Base Addition: Add a base, such as triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq), to the solution.
- Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc<sub>2</sub>O, 1.1 eq) in the same solvent dropwise over 15-20 minutes.
- Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. If an aqueous system was used, extract the product with a solvent like ethyl acetate.



Purification: Wash the organic layer sequentially with a weak acid solution (e.g., 1M HCl), a
saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous
sodium sulfate, filter, and concentrate in vacuo to yield the N-Boc protected benzylamine,
which can be further purified by column chromatography if necessary.

### Protocol for Cbz Protection of an Amine

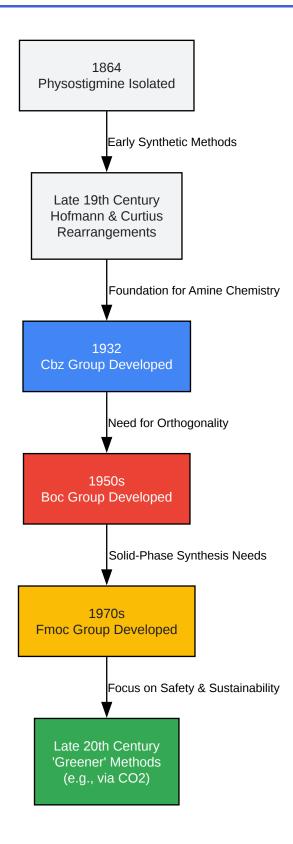
Reaction: Protection of Glycine with Benzyl Chloroformate (Schotten-Baumann conditions).

### Methodology:

- Setup: Dissolve glycine (1.0 eq) in a 2M NaOH aqueous solution in an Erlenmeyer flask and cool the mixture to 0-5 °C in an ice bath.
- Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 eq) and an
  equivalent amount of 2M NaOH solution simultaneously and dropwise from separate addition
  funnels. Maintain the temperature below 5 °C and ensure the pH of the solution remains
  alkaline (pH 8-9).
- Reaction: After the addition is complete, remove the flask from the ice bath and continue to stir at room temperature for 1-2 hours.
- Workup: Transfer the reaction mixture to a separatory funnel and wash with a non-polar solvent like diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.
- Isolation: Carefully acidify the aqueous layer to pH 2 with cold 3M HCl while cooling in an ice bath. The N-Cbz protected glycine will precipitate as a white solid.
- Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum to yield the pure product.

## **Mandatory Visualizations**

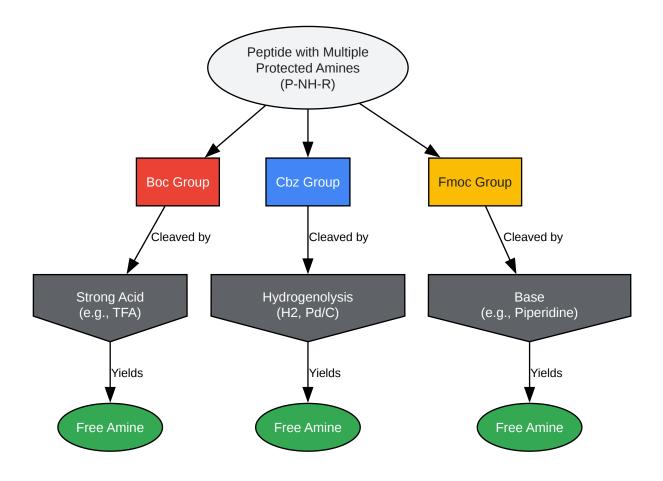




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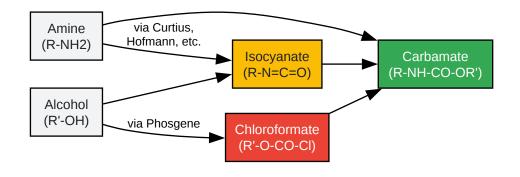
Caption: A timeline of major milestones in carbamate chemistry.





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Caption: The orthogonal deprotection strategy for key carbamate groups.



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Caption: Common classical pathways for the synthesis of carbamates.

## Conclusion



From the isolation of a natural toxin to the enabling of Nobel Prize-winning chemical synthesis, the journey of the carbamate functional group is a compelling narrative of scientific discovery and innovation. The development of carbamate-based protecting groups fundamentally altered the art of the possible in organic synthesis, particularly in the construction of complex peptides and pharmaceuticals. While classical synthetic methods were effective, they often relied on hazardous materials. The ongoing evolution towards safer, more sustainable synthetic routes, such as those utilizing carbon dioxide, ensures that carbamates will remain a cornerstone of organic and medicinal chemistry for the foreseeable future, continuing their legacy as a small but powerful tool in the chemist's arsenal.

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